molecular formula C6H8N4O2 B1598742 2-Hydrazinyl-3-methyl-5-nitropyridine CAS No. 6965-63-5

2-Hydrazinyl-3-methyl-5-nitropyridine

Cat. No. B1598742
CAS RN: 6965-63-5
M. Wt: 168.15 g/mol
InChI Key: CSHKMLIZQJQZBQ-UHFFFAOYSA-N
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Description

“2-Hydrazinyl-3-methyl-5-nitropyridine” is a chemical compound with the CAS Number: 6965-63-5 . It has a molecular weight of 168.16 and its molecular formula is C6H8N4O2 .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The InChI Code for “2-Hydrazinyl-3-methyl-5-nitropyridine” is 1S/C6H8N4O2/c1-4-2-5(10(11)12)3-8-6(4)9-7/h2-3H,7H2,1H3,(H,8,9) .


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Hydrazinyl-3-methyl-5-nitropyridine” include a melting point of 167-168 °C , a predicted boiling point of 293.9±43.0 °C , and a predicted density of 1.51±0.1 g/cm3 . The compound should be stored at 2-8°C .

Scientific Research Applications

Excited States and Molecular Properties Research on hydrazo-compounds, including 2-Hydrazinyl-3-methyl-5-nitropyridine derivatives, highlights their unique excited states. Studies have described the synthesis and characterized the electronic absorption and emission spectra of these compounds. Quantum chemical calculations have been utilized to determine the molecular structures and energy sequences of their singlet and triplet states. This detailed analysis reveals insights into their photophysical properties, useful for developing materials with specific optical characteristics (Michalski et al., 2016).

Structural and Vibrational Characteristics Another aspect of research on 2-Hydrazinyl-3-methyl-5-nitropyridine and its derivatives focuses on their intra- and inter-molecular hydrogen bonds, conformation, and vibrational characteristics. Through IR and Raman spectroscopy, alongside DFT quantum chemical calculations, the vibrational features of the hydrazo-bond and the effects of methyl substitution on the molecular structure have been extensively studied. These insights are pivotal for understanding the chemical behavior and stability of these compounds (Michalski et al., 2013).

Spectroscopic Analysis and Supramolecular Structure Spectroscopic analysis and X-ray diffraction have been employed to explore the structural differences and supramolecular arrangements in derivatives of 2-Hydrazinyl-3-methyl-5-nitropyridine. This research provides valuable information on the compound's intermolecular interactions, which are crucial for the development of new materials with desired physical and chemical properties (Tranfić et al., 2011).

Nonlinear Optical Properties for Photonic Applications The third-order nonlinear optical properties of hydrazone derivatives related to 2-Hydrazinyl-3-methyl-5-nitropyridine have been investigated, highlighting their potential for photonic applications. The optical limiting study suggests that these compounds, due to their reverse saturable absorption, are promising for use in photonic devices, offering a balance between processability and high nonlinear optical behavior (Nair et al., 2022).

properties

IUPAC Name

(3-methyl-5-nitropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c1-4-2-5(10(11)12)3-8-6(4)9-7/h2-3H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHKMLIZQJQZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401108
Record name (3-methyl-5-nitropyridin-2-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-3-methyl-5-nitropyridine

CAS RN

6965-63-5
Record name 6965-63-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69215
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-methyl-5-nitropyridin-2-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-3-methyl-5-nitropyridine (35 g, 200 mmol) in EtOH (400 mL) was added hydrazine hydrate (30.0 g, 600 mmol) and the resulting reaction mixture was stirred at 60° C. for 1 hr. The reaction mixture was cooled down with an ice bath, the resulting precipitate was filtrated off, washed with cold H2O and Et2O and dried at 50° C. under reduced pressure to afford the title product (25.40 g, 113 mmol, 98%) as a yellow solid. tR: 0.43 min (LC-MS 2); ESI-MS: 169 [M+H]+; ESI-MS: 167 [M−H]− (LC-MS 2).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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